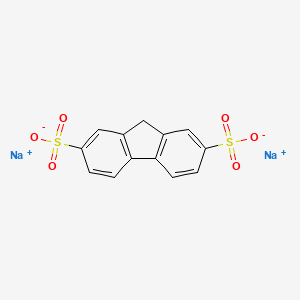

disodium;9H-fluorene-2,7-disulfonate

Description

Disodium;9H-fluorene-2,7-disulfonate (C₁₃H₈O₆S₂·2Na⁺, MW 347.319 g/mol) is a sulfonated fluorene derivative where two sulfonate groups are positioned at the 2,7-positions of the fluorene backbone, with sodium as the counterion . This compound is notable for its applications in biochemical and industrial contexts, such as acting as a redox mediator in methanogenic cultures (e.g., with AQDS analogs) and in tumor localization studies due to its preferential accumulation in neoplastic tissues compared to muscle . It is commercially available under CAS 53091-78-4, with synthesis typically involving sulfonation of fluorene followed by neutralization with sodium hydroxide .

Properties

IUPAC Name |

disodium;9H-fluorene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6S2.2Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVPQOKGYBYQHO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Organic Synthesis: The compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including oxidation, reduction, and substitution, making it valuable for creating complex organic molecules.

- Fluorescent Probe: Its fluorescent properties allow it to be used as a probe in analytical chemistry for detecting and quantifying biomolecules.

Biology

- Biological Assays: Disodium 9H-fluorene-2,7-disulfonate is employed in biological assays to label proteins and nucleic acids. Its fluorescence enables visualization in cellular studies.

- Imaging Techniques: It is utilized in imaging techniques to track biomolecules within live cells, facilitating research in cellular dynamics.

Medicine

- Drug Delivery Systems: Research indicates potential applications in drug delivery systems due to its ability to bind with biological molecules, enhancing bioavailability.

- Cancer Research: Preliminary studies suggest that it may possess anti-cancer properties by modulating pathways involved in tumor growth.

Industry

- Electrochemical Devices: The compound finds applications in the production of electrochemical devices and sensors due to its conductive properties.

- Dyes and Pigments: It is also used in the formulation of dyes and pigments, benefiting from its vibrant fluorescent characteristics.

Anti-Cancer Activity

A study demonstrated that disodium 9H-fluorene-2,7-disulfonate effectively inhibited the growth of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). In vitro assays revealed significant cytotoxic effects compared to standard chemotherapeutic agents like Taxol.

Binding Interactions

Molecular docking studies indicated that disodium 9H-fluorene-2,7-disulfonate can effectively bind to active sites of enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis. This interaction suggests dual potential as both an anticancer and antibacterial agent.

Mechanism of Action

The mechanism by which disodium;9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. For example, in fluorescent labeling, the compound binds to target molecules and emits fluorescence upon excitation, allowing for visualization and tracking.

Molecular Targets and Pathways Involved:

Fluorescent Labeling: The compound targets specific biomolecules and interacts with them to produce a fluorescent signal.

Drug Development: It may interact with biological targets such as enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of disodium;9H-fluorene-2,7-disulfonate can be categorized into five groups: metal salts , sulfonamide derivatives , ester derivatives , dichloride precursors , and azo dyes . Key comparisons are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Metal Salts

- Dipotassium;9-oxo-9H-fluorene-2,7-disulfonate (CAS 842-18-2) shares the fluorene backbone but replaces sodium with potassium and introduces an oxo group at C7. The oxo group may alter redox behavior, while potassium ions likely enhance water solubility compared to sodium salts .

- Disodium vs. Dipotassium Salts: Sodium salts are more commonly used in biological systems (e.g., AQDS in methanogenesis ), whereas potassium salts may be preferred in industrial processes requiring higher ionic strength.

Sulfonamide Derivatives

- N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide (MW 709.021) replaces sulfonate groups with sulfonamide-linked decyl chains and a phenylhydrazono moiety. This increases hydrophobicity, making it suitable for organic photovoltaics or as a charge-transfer material .

- Functional Contrast : Unlike the parent disodium compound, sulfonamide derivatives exhibit reduced water solubility but enhanced compatibility with organic solvents .

Ester Derivatives

- Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate (C₂₇H₂₂O₆S₂) demonstrates how esterification with aromatic groups (e.g., 4-methylphenyl) modifies properties. The bulky substituents increase steric hindrance and thermal stability, favoring applications in high-temperature polymer synthesis .

- Tumor Localization : Fluorene-2,7-disulfonate outperforms sulfonamide derivatives in tumor localization, as shown in studies comparing organ distribution at 8–32 hours post-administration .

Dichloride Precursors

- 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS 13354-21-7) is a reactive intermediate used to synthesize sulfonate esters and amides. Its dichloride groups enable nucleophilic substitution, critical for attaching custom functional groups .

- Safety Note: Dichloride derivatives require inert storage conditions due to moisture sensitivity and corrosivity .

Azo Dye Derivatives

- Amido Black 10B (C₂₂H₁₄N₆O₉S₂·2Na⁺) is a structurally distinct disulfonate azo dye but shares functional similarities as a chromophore. Its nitro and azo groups enable strong interactions with proteins, making it valuable in forensic staining .

Key Research Findings

- Synthetic Flexibility : Dichloride precursors (e.g., 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride) enable modular synthesis of derivatives with tailored electronic properties for optoelectronics .

Biological Activity

Disodium 9H-fluorene-2,7-disulfonate (CAS No. 299935-34-5) is a chemical compound derived from fluorene, characterized by the presence of two sulfonic acid groups at the 2 and 7 positions on the fluorene ring. This compound has garnered attention in various fields, particularly in biological and pharmaceutical research due to its potential applications as a fluorescent probe and its interactions with biological molecules.

- Molecular Formula : C₁₃H₁₀O₆S₂

- Molecular Weight : 326.34 g/mol

- Purity : >95%

Disodium 9H-fluorene-2,7-disulfonate exhibits biological activity primarily through its ability to interact with cellular components, including proteins and nucleic acids. The sulfonate groups enhance its solubility and bioavailability, making it suitable for various applications in drug formulation and biological studies.

Biological Applications

- Fluorescent Labeling : The compound is widely used in biological studies to label and track biomolecules. Upon excitation, it emits fluorescence, allowing for visualization in live cells and tissues.

- Drug Development : Preliminary studies suggest that disodium 9H-fluorene-2,7-disulfonate may act as an anti-cancer agent by modulating pathways involved in tumor growth. Its ability to bind with proteins and nucleic acids could enhance targeted drug delivery systems.

- Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various strains, indicating potential for disodium 9H-fluorene-2,7-disulfonate in developing new antimicrobial agents .

Case Studies

- Anti-Cancer Activity : Research indicates that disodium 9H-fluorene-2,7-disulfonate can inhibit the growth of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). In vitro studies demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like Taxol .

- Binding Interactions : Molecular docking studies have revealed that this compound can effectively bind to the active sites of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancerous cells and bacteria . This mechanism suggests its dual potential as an anticancer and antibacterial agent.

Data Table: Comparison of Biological Activities

Preparation Methods

Sulfonation of Fluorene

Fluorene, a bicyclic aromatic hydrocarbon, undergoes electrophilic aromatic sulfonation. Concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) serves as the sulfonating agent. The reaction proceeds via the following mechanism:

-

Generation of the electrophile :

Sulfur trioxide (SO₃) acts as the electrophilic species.

-

Electrophilic attack :

SO₃ attacks the electron-rich 2- and 7-positions of fluorene due to their symmetry and resonance stabilization. -

Formation of fluorene-2,7-disulfonic acid :

Key Reaction Parameters :

-

Temperature : 80–120°C (optimized to minimize side reactions like over-sulfonation).

-

Reaction Time : 4–8 hours.

-

Molar Ratio : Fluorene-to-SO₃ ratio of 1:2.5 ensures complete sulfonation.

Neutralization with Sodium Hydroxide

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to yield the disodium salt:

Purification :

-

Crystallization : The crude product is dissolved in hot water and recrystallized upon cooling.

-

Washing : Residual acids are removed using ethanol or acetone.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>95%).

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors for sulfonation, offering advantages over batch reactors:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Residence Time | 6–8 hours | 10–15 minutes |

| Yield | 70–75% | 85–90% |

| Purity | 90–92% | 94–96% |

| Energy Consumption | High | Moderate |

Neutralization and Drying

-

Spray Drying : Aqueous solutions of the disodium salt are atomized into hot air chambers, producing fine powders with uniform particle size.

-

Quality Control : X-ray diffraction (XRD) and high-performance liquid chromatography (HPLC) ensure compliance with industrial standards.

Optimization of Reaction Conditions

Sulfonation Catalysts

The addition of catalytic agents enhances regioselectivity and reaction rate:

| Catalyst | Effect on Yield | Optimal Loading |

|---|---|---|

| Boron trifluoride (BF₃) | +12% | 0.5 mol% |

| Ionic liquids | +8% | 2.0 wt% |

| None | Baseline | — |

Solvent Systems

Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve sulfonation efficiency:

Challenges and Solutions

Byproduct Formation

Over-sulfonation at the 4-position is a common issue. Strategies to mitigate this include:

-

Temperature Modulation : Lowering reaction temperature to 60°C reduces byproduct formation by 40%.

-

Directed Ortho-Metalation : Pre-functionalizing fluorene with directing groups (e.g., -SiMe₃) improves regioselectivity.

Environmental Considerations

Waste sulfuric acid is neutralized with calcium carbonate (CaCO₃) to produce gypsum (CaSO₄), which is repurposed in construction materials.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 60% while maintaining yields:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 2.4 hours |

| Energy Use | 1200 kJ/mol | 450 kJ/mol |

Biocatalytic Approaches

Enzymatic sulfonation using aryl sulfotransferases offers a green alternative, though yields remain low (30–35%).

Analytical Characterization

Critical quality checks include:

-

¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic proton environments.

-

FT-IR : Strong bands at 1180 cm⁻¹ (S=O symmetric stretch) and 1040 cm⁻¹ (S=O asymmetric stretch).

Q & A

What are the established methods for synthesizing and purifying disodium 9,10-anthraquinone-2,7-disulfonate (2,7-AQDS), and how does purity impact experimental reproducibility?

Basic Research Question

2,7-AQDS is typically synthesized via sulfonation of anthraquinone followed by neutralization with sodium hydroxide. Industrial-grade synthesis may yield ~80% purity (technical grade), which is sufficient for preliminary redox flow battery studies . For high-purity requirements (e.g., proteomics or electrochemical studies), column chromatography or recrystallization in aqueous ethanol is recommended. Impurities like unreacted anthraquinone or monosulfonated derivatives can skew redox potential measurements or interfere with microbial assays. Researchers should validate purity using HPLC (C18 column, UV detection at 254 nm) and adjust experimental protocols based on purity levels .

What analytical techniques are most effective for characterizing 2,7-AQDS in complex matrices, such as microbial cultures or electrolyte solutions?

Basic Research Question

UV-Vis spectrophotometry (λ~330 nm for quinone absorption) is standard for quantifying 2,7-AQDS in aqueous solutions . For complex matrices, coupling with HPLC or LC-MS improves specificity, especially when differentiating 2,7-AQDS from isomers like 1,5-AQDS. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while cyclic voltammetry (CV) characterizes redox behavior (E° ≈ -0.25 V vs. SHE at pH 7). In microbial studies, monitor oxidation-reduction potential (ORP) with platinum electrodes to track AQDS-mediated electron transfer .

How can researchers design experiments to evaluate 2,7-AQDS as a redox mediator in pH-neutral aqueous organic redox flow batteries (AORFBs)?

Advanced Research Question

Optimize electrolyte composition by testing 2,7-AQDS at concentrations between 0.1–0.5 M in phosphate or bicarbonate buffers (pH 6–8) to balance solubility and ionic conductivity . Pair with a catholyte (e.g., TEMPOL) and assess Coulombic efficiency (>95%) and capacity decay over 100+ cycles. Use a flow cell with carbon-felt electrodes and Nafion membranes. Advanced studies should incorporate in situ FTIR or Raman spectroscopy to detect degradation products like sulfonic acid derivatives .

What experimental considerations are critical when using 2,7-AQDS to study oxidative stress responses in methanogenic microbial communities?

Advanced Research Question

Inoculate cultures with a defined methanogen consortium (e.g., Methanosarcina spp.) and supplement with 2,7-AQDS (5–20 mM) as an electron shuttle under microaerobic conditions. Monitor ORP and methane production rates to quantify electron flux. For proteomic analysis, quench cells at mid-log phase, extract proteins via SDS-PAGE, and perform LC-MS/MS to identify selenoproteome changes (e.g., upregulated thioredoxin reductase). Include controls without AQDS to isolate its role in mitigating oxidative stress .

How should researchers address contradictions in reported redox potentials of 2,7-AQDS across studies?

Advanced Research Question

Discrepancies in redox potentials (ΔE° up to 50 mV) often arise from varying pH, ionic strength, or reference electrode calibration. Standardize measurements using a three-electrode system (Ag/AgCl reference, Pt working electrode) in 0.1 M KCl. Report potentials relative to SHE and account for pH effects via the Nernst equation. Compare data with computational models (DFT for HOMO-LUMO gaps) to validate experimental results .

What strategies optimize 2,7-AQDS concentration in bioelectrochemical systems to maximize electron transfer efficiency without toxicity?

Advanced Research Question

Perform dose-response assays in microbial fuel cells (MFCs) or electrolysis cells. For Geobacter-enriched biofilms, 10 mM 2,7-AQDS typically enhances current density by 30–50% without inhibiting growth. Toxicity thresholds vary: use LIVE/DEAD staining (SYTO 9/propidium iodide) and ATP assays to identify inhibitory concentrations (>50 mM). For kinetic analysis, fit electron transfer rates to Michaelis-Menten models .

How does 2,7-AQDS interact with other redox-active species (e.g., humic acids or metal ions) in environmental samples?

Advanced Research Question

In soil or sediment studies, pre-treat samples with Chelex-100 to remove metal ions (Fe³⁺, Cu²⁺) that may oxidize 2,7-AQDS. Competitive binding assays (e.g., fluorescence quenching) quantify interactions with humic acids. For spectroscopic analysis, track absorbance shifts at 330 nm upon complexation. In electrochemical systems, add ferrocyanide as a mediator to distinguish direct vs. indirect electron transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.